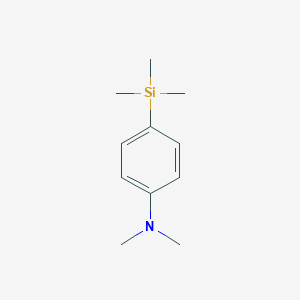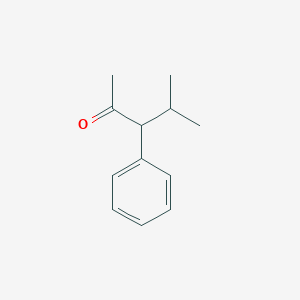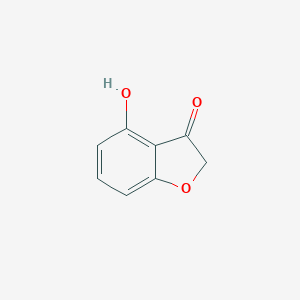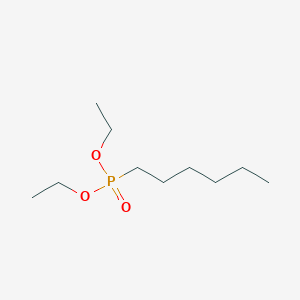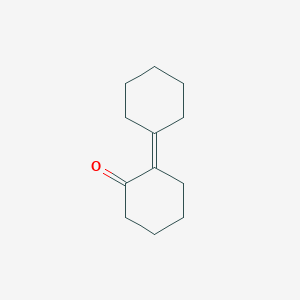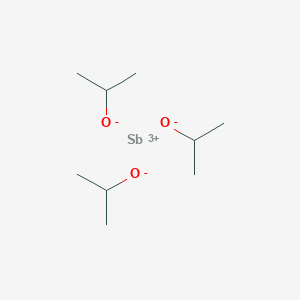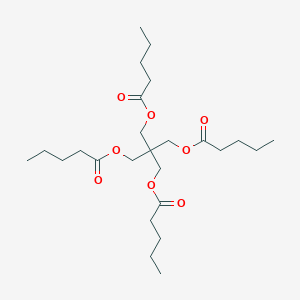
Pentaerythritol tetravalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentaerythritol tetravalerate (PETN) is a nitrate ester compound that has been used in various scientific research applications. PETN has a high explosive power and is commonly used in military and industrial applications. However, its unique properties have also made it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
Pentaerythritol tetravalerate has been used in various scientific research applications, including as a model compound for studying the properties of nitrate ester explosives. Pentaerythritol tetravalerate has also been used as a tool for studying the effects of explosive shock waves on biological systems. Additionally, Pentaerythritol tetravalerate has been used in the development of new explosives and propellants.
Wirkmechanismus
Pentaerythritol tetravalerate exerts its effects through the release of nitric oxide (NO) upon detonation. NO is a potent vasodilator and has been shown to have various physiological effects. Pentaerythritol tetravalerate also produces shock waves upon detonation, which can have mechanical effects on biological systems.
Biochemische Und Physiologische Effekte
Pentaerythritol tetravalerate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pentaerythritol tetravalerate can induce oxidative stress and alter mitochondrial function. Pentaerythritol tetravalerate has also been shown to increase blood flow and improve endothelial function in vivo. Additionally, Pentaerythritol tetravalerate has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Pentaerythritol tetravalerate has several advantages for use in lab experiments. It is highly sensitive to shock waves, making it a useful tool for studying the effects of explosive events on biological systems. Additionally, Pentaerythritol tetravalerate is a stable compound and can be stored for long periods of time. However, Pentaerythritol tetravalerate is highly explosive and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for Pentaerythritol tetravalerate research. One area of interest is the development of Pentaerythritol tetravalerate-based therapies for cardiovascular disease. Pentaerythritol tetravalerate has been shown to improve endothelial function and increase blood flow, making it a potential treatment for conditions such as angina and heart failure. Additionally, Pentaerythritol tetravalerate may have applications in the treatment of inflammatory conditions. Another area of interest is the development of Pentaerythritol tetravalerate-based explosives and propellants with improved properties. Pentaerythritol tetravalerate has a high energy density and low sensitivity, making it a promising candidate for use in military and industrial applications.
Conclusion:
In conclusion, Pentaerythritol tetravalerate is a nitrate ester compound that has been used in various scientific research applications. Pentaerythritol tetravalerate has a high explosive power and is commonly used in military and industrial applications. However, its unique properties have also made it useful in scientific research. Pentaerythritol tetravalerate exerts its effects through the release of nitric oxide upon detonation and has been shown to have various biochemical and physiological effects. Pentaerythritol tetravalerate has several advantages for use in lab experiments, but requires careful handling and storage. There are several future directions for Pentaerythritol tetravalerate research, including the development of Pentaerythritol tetravalerate-based therapies and explosives.
Synthesemethoden
Pentaerythritol tetravalerate can be synthesized through the reaction of pentaerythritol with nitric acid. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a white crystalline powder that is highly explosive.
Eigenschaften
CAS-Nummer |
15834-04-5 |
|---|---|
Produktname |
Pentaerythritol tetravalerate |
Molekularformel |
C25H44O8 |
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
[3-pentanoyloxy-2,2-bis(pentanoyloxymethyl)propyl] pentanoate |
InChI |
InChI=1S/C25H44O8/c1-5-9-13-21(26)30-17-25(18-31-22(27)14-10-6-2,19-32-23(28)15-11-7-3)20-33-24(29)16-12-8-4/h5-20H2,1-4H3 |
InChI-Schlüssel |
ZQYCVIGMGPFQQS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC |
Kanonische SMILES |
CCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC |
Andere CAS-Nummern |
15834-04-5 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



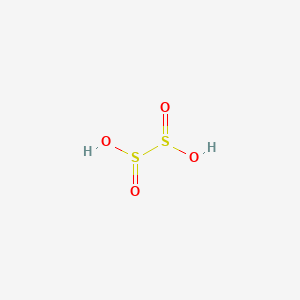
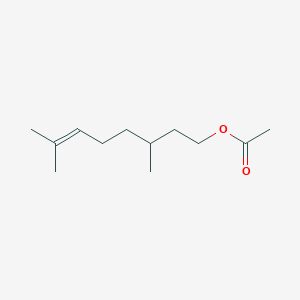
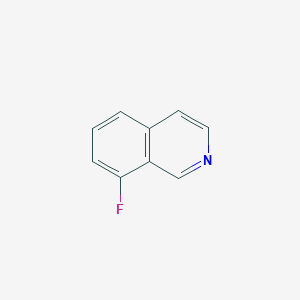
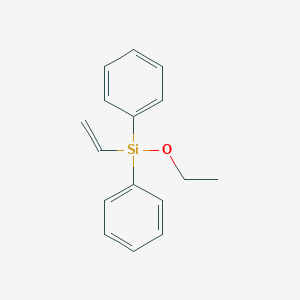
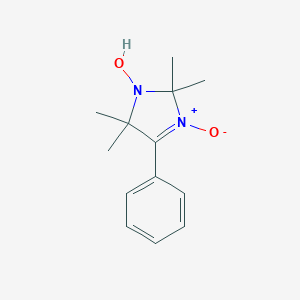
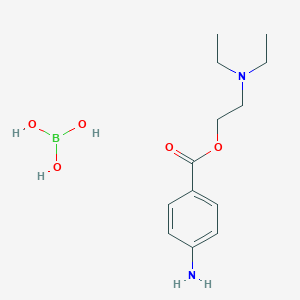
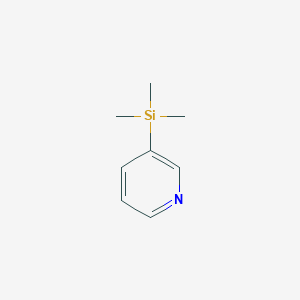
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
